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molecular formula C11H11NO3 B2491514 2-(3,4-Dimethoxyphenyl)-3-oxopropanenitrile CAS No. 96729-80-5

2-(3,4-Dimethoxyphenyl)-3-oxopropanenitrile

Cat. No. B2491514
M. Wt: 205.213
InChI Key: FNPUMVINNQFVCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07067529B2

Procedure details

To a stirred solution of 3,4-dimethoxyphenyl acetonitrile (8.86 g, 50 mmol) in diethyl ether (150 mL) was added sodium methoxide (2.97 g, 55 mmol) and ethyl formate (4.04 mL, 50 mmol) in diethyl ether (50 mL) solution. The reaction mixture was stirred at room temperature for 24 hrs. A solid was precipitated. The mixture was filtered and the solid was collected and washed with diethyl ether. The solid was dissolved in water (50 mL). 10% acetic acid was then added dropwise to the solution. A white precipitation was formed and the mixture was filtered again. The while solid was washed with water and collected to afford 2-(3,4-dimethoxy-phenyl)-3-oxo-propionitrile (8.0 g, 78% yield).
Quantity
8.86 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
2.97 g
Type
reactant
Reaction Step One
Quantity
4.04 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:11][C:12]#[N:13])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].C[O-].[Na+].[CH:17](OCC)=[O:18]>C(OCC)C>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:11]([CH:17]=[O:18])[C:12]#[N:13])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10] |f:1.2|

Inputs

Step One
Name
Quantity
8.86 g
Type
reactant
Smiles
COC=1C=C(C=CC1OC)CC#N
Name
sodium methoxide
Quantity
2.97 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
4.04 mL
Type
reactant
Smiles
C(=O)OCC
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 24 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A solid was precipitated
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solid was collected
WASH
Type
WASH
Details
washed with diethyl ether
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in water (50 mL)
ADDITION
Type
ADDITION
Details
10% acetic acid was then added dropwise to the solution
CUSTOM
Type
CUSTOM
Details
A white precipitation
CUSTOM
Type
CUSTOM
Details
was formed
FILTRATION
Type
FILTRATION
Details
the mixture was filtered again
WASH
Type
WASH
Details
The while solid was washed with water
CUSTOM
Type
CUSTOM
Details
collected

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
COC=1C=C(C=CC1OC)C(C#N)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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